molecular formula C8H8ClN3 B14860627 4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile

4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile

Cat. No.: B14860627
M. Wt: 181.62 g/mol
InChI Key: KQWSEZWOTWOTTJ-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8ClN3. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-2-methylthiopyrimidine with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: 4-Amino-6-ethyl-2-methylpyrimidine-5-carbonitrile, 4-thio-6-ethyl-2-methylpyrimidine-5-carbonitrile.

    Oxidation Products: Corresponding oxides of the pyrimidine ring.

    Cyclization Products: Various fused heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its nitrile group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-6-ethyl-2-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C8H8ClN3/c1-3-7-6(4-10)8(9)12-5(2)11-7/h3H2,1-2H3

InChI Key

KQWSEZWOTWOTTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)C)Cl)C#N

Origin of Product

United States

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